molecular formula C12H15ClN2O3S B2665225 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide CAS No. 878909-82-1

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B2665225
CAS No.: 878909-82-1
M. Wt: 302.77
InChI Key: VIVHYJNBDACFOE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H15ClN2O3S It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenylsulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide: Similar structure but with a different position of the chlorine atom.

    1-(3-Bromophenyl)sulfonylpiperidine-4-carboxamide: Similar structure with a bromine atom instead of chlorine.

    1-(3-Methylphenyl)sulfonylpiperidine-4-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-10-2-1-3-11(8-10)19(17,18)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHYJNBDACFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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